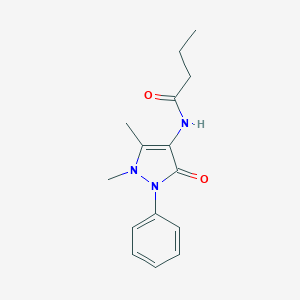

Butyramide, N-antipyrinyl-

Description

Chemical Classification and Structural Context within Amides and Pyrazolone (B3327878) Derivatives

N-Antipyrinylbutyramide is classified based on its two primary functional components: an amide linkage and a pyrazolone core.

It is fundamentally an amide , a class of organic compounds characterized by a carbonyl group (C=O) linked to a nitrogen atom. ontosight.ainih.gov In this specific molecule, the nitrogen atom is part of the antipyrine (B355649) structure, and it is bonded to the carbonyl group of the butyryl moiety (the acyl group derived from butyric acid), forming a carboxamide. ontosight.aiuni.lu The amide linkage is a structurally significant bond found in countless molecules, including proteins, and is known for its planarity due to resonance, which creates a partial double bond character between the carbon and nitrogen atoms. scilit.com

The compound is also a pyrazolone derivative . ontosight.ai Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. google.com The core of N-Antipyrinylbutyramide is antipyrine (also known as phenazone), a seminal pyrazolone compound. ontosight.ai The structure features the characteristic pyrazol-5-one ring, which is substituted with methyl and phenyl groups. uni.lu The butyramide (B146194) group is attached at the 4-position of this antipyrine nucleus, typically via the acylation of 4-aminoantipyrine (B1666024). ontosight.ai

The final structure, therefore, consists of a butyramide functional group where the nitrogen atom is the exocyclic nitrogen of the 4-aminoantipyrine precursor. ontosight.aiuni.luontosight.ai

Table 1: Structural and Chemical Identity of N-Antipyrinylbutyramide

| Identifier | Data |

|---|---|

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide uni.lu |

| Molecular Formula | C₁₅H₁₉N₃O₂ uni.lu |

| Molar Mass | 273.33 g/mol |

| Core Structures | Pyrazolone, Amide (Carboxamide) ontosight.ainih.gov |

| Key Functional Groups | Amide Linkage, Carbonyl Group, Phenyl Group, Pyrazole (B372694) Ring uni.lu |

Historical Context and Evolution of Research Interest

The history of N-antipyrinylbutyramide is intrinsically linked to the development of its parent compound, antipyrine. The field of pyrazolone chemistry began in 1883 when Ludwig Knorr first synthesized antipyrine. jmchemsci.com Following this discovery, antipyrine and its derivatives became some of the earliest synthetic pharmaceuticals, valued for their analgesic properties. google.com

The evolution of research saw the synthesis of numerous derivatives to enhance or modify the parent compound's activity. A common synthetic route for creating N-substituted antipyrine compounds is the acylation of 4-aminoantipyrine. ontosight.ai This versatile precursor allows for the attachment of various acyl groups, including the butyryl group, through reactions with agents like acyl chlorides or anhydrides. mnstate.edu

While the parent antipyrine has over a century of research history, N-antipyrinylbutyramide itself does not appear to be a historically prominent compound. Database records indicate a lack of extensive literature or patents specifically dedicated to it. uni.lu This suggests that its exploration has been more niche or is of more recent academic interest, likely as one of many derivatives synthesized to explore structure-activity relationships or new material properties.

Academic Significance and Interdisciplinary Research Relevance

The academic significance of N-antipyrinylbutyramide stems from its identity as a hybrid molecule, merging two distinct chemical scaffolds. The pyrazolone ring is a well-established pharmacophore, a structural feature recognized by biological targets, which is found in many bioactive compounds. irjmets.com Concurrently, butyric acid and its derivatives, like butyramide, are studied for their roles in cellular metabolism. ontosight.aiontosight.ai The combination of these two moieties in a single molecule presents an opportunity for researchers to investigate potentially novel biological activities. ontosight.ai

Beyond medicinal chemistry, research into related antipyrine-butyramide structures highlights interdisciplinary applications. For instance, a more complex derivative, 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide, has been synthesized and characterized for its optical and electrical properties in thin films, with potential applications in electronic devices like Schottky junctions. researchgate.netscispace.com This demonstrates that the functionalization of antipyrine with butyramide-containing structures is a strategy being explored in the field of materials science.

Therefore, the research relevance of N-antipyrinylbutyramide lies not in a long history of use, but in its potential as a model compound for the synthesis of new derivatives. jmchemsci.com Its study contributes to the broader academic endeavor of creating and characterizing novel molecules for potential application in fields ranging from pharmacology to materials science.

Table 2: Predicted Physicochemical Properties of N-Antipyrinylbutyramide

| Property | Predicted Value |

|---|---|

| XlogP | 0.8 uni.lu |

| Monoisotopic Mass | 273.14774 Da uni.lu |

| Predicted CCS (Ų) [M+H]⁺ | 163.4 uni.lu |

| Predicted CCS (Ų) [M+Na]⁺ | 172.5 uni.lu |

| Predicted CCS (Ų) [M-H]⁻ | 168.4 uni.lu |

Note: Data is based on computational predictions. CCS = Collisional Cross Section. uni.lu

Structure

3D Structure

Properties

CAS No. |

4417-84-9 |

|---|---|

Molecular Formula |

C15H19N3O2 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |

InChI |

InChI=1S/C15H19N3O2/c1-4-8-13(19)16-14-11(2)17(3)18(15(14)20)12-9-6-5-7-10-12/h5-7,9-10H,4,8H2,1-3H3,(H,16,19) |

InChI Key |

JGZUSQFCBCRNRC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Canonical SMILES |

CCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Other CAS No. |

4417-84-9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Pathways for the Synthesis of N-Antipyrinylbutyramide

The primary and most direct route to N-antipyrinylbutyramide involves the formation of an amide bond between 4-aminoantipyrine (B1666024) and a butyrylating agent. This transformation can be achieved through several established amidation protocols.

Amidation Reactions and Precursor Utilization

The most common method for the synthesis of N-antipyrinylbutyramide is the acylation of 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). This can be effectively carried out using butyryl chloride or butyric anhydride (B1165640) in the presence of a suitable base to neutralize the hydrogen chloride or butyric acid byproduct. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or chloroform, at room temperature or with gentle heating.

Alternatively, modern coupling agents can be employed to facilitate the amidation between 4-aminoantipyrine and butyric acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can efficiently promote the formation of the amide bond under mild conditions. This method is particularly useful when dealing with sensitive substrates or when high yields and purity are desired.

A representative synthetic scheme is as follows:

Table 1: Reagents and Conditions for the Synthesis of N-Antipyrinylbutyramide

| Acylating Agent | Base/Coupling Agent | Solvent | Typical Conditions |

| Butyryl chloride | Pyridine, Triethylamine (B128534) | Dichloromethane | 0 °C to room temp |

| Butyric anhydride | Pyridine | Chloroform | Room temp to 50 °C |

| Butyric acid | EDCI, DMAP | Dichloromethane | Room temperature |

Alternative Synthetic Approaches

While direct amidation is the most straightforward approach, other synthetic strategies can be envisioned for the preparation of N-antipyrinylbutyramide. One such alternative involves the use of a Staudinger reaction between an appropriate acyl azide (B81097) and triphenylphosphine (B44618) to generate an aza-ylide, which can then be hydrolyzed to the corresponding amide. However, this method is less common for simple amide preparations due to the multi-step nature and the availability of more direct routes.

Another potential, though less practical, approach could involve a Curtius, Hofmann, or Lossen rearrangement of a suitable precursor to generate an isocyanate, which could then be reacted with a butyrate (B1204436) source. These methods are generally more applicable to the synthesis of amines from carboxylic acids but could be adapted for amide synthesis.

Derivatization Strategies and Synthesis of Analogues

The N-antipyrinylbutyramide scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications can be targeted at the butyramide (B146194) side chain or the antipyrine (B355649) core itself, leading to compounds with potentially altered physicochemical and biological properties.

Formation of Hydrazone Derivatives (e.g., 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide)

A key derivatization strategy involves the introduction of a hydrazone moiety. For instance, N-antipyrinyl-3-oxobutyramide can be synthesized by the Claisen condensation of N-antipyrinylacetamide with ethyl acetate (B1210297). The resulting β-ketoamide is a valuable intermediate for the synthesis of hydrazones.

The active methylene (B1212753) group in N-antipyrinyl-3-oxobutyramide can readily condense with diazonium salts to yield arylhydrazones. For example, reaction with a pyridin-2-yldiazonium salt would lead to the formation of 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide. The synthesis of such hydrazones is typically carried out in an aqueous ethanolic solution in the presence of a base like sodium acetate to facilitate the coupling reaction.

These hydrazone derivatives are of interest due to their potential chelating properties and their diverse pharmacological activities. The general reaction for the formation of such hydrazones is depicted below:

Synthesis of Novel Heterocyclic Systems Incorporating the N-Antipyrinyl Moiety

The N-antipyrinylbutyramide structure can be utilized as a precursor for the synthesis of various fused and appended heterocyclic systems. The reactivity of the butyramide side chain and the antipyrine ring allows for a range of cyclization reactions.

For example, treatment of N-antipyrinyl-3-oxobutyramide with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazole (B372694) ring, resulting in a bis-pyrazole derivative. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield an isoxazole (B147169) derivative.

Furthermore, the active methylene group in N-antipyrinyl-3-oxobutyramide can participate in multicomponent reactions to construct more complex heterocyclic systems. For instance, a Gewald-type reaction with elemental sulfur and a cyano-activated methylene compound in the presence of a base can lead to the formation of a thiophene (B33073) ring fused to the butyramide side chain.

Another important class of heterocycles that can be synthesized are pyrazolo[3,4-d]pyrimidines. These can be prepared from 4-amino-5-cyano-1H-pyrazole derivatives, which in turn can be synthesized from precursors derived from N-antipyrinylamides through various cyclization strategies.

Table 2: Examples of Heterocyclic Systems from N-Antipyrinylbutyramide Derivatives

| Reagent(s) | Resulting Heterocycle |

| Hydrazine hydrate | Pyrazole |

| Hydroxylamine hydrochloride | Isoxazole |

| Elemental sulfur, Malononitrile | Thiophene |

| Guanidine | Pyrimidine |

Preparation of Butyramide Derivatives with Modified Antipyrine Moieties

Modification of the antipyrine ring itself in N-antipyrinylbutyramide offers another avenue for creating diverse analogues. While the pyrazolone (B3327878) ring is generally stable, certain reactions can be performed to alter its structure.

For instance, electrophilic substitution reactions can occur at the C4-position of the pyrazolone ring if it is not already substituted. However, in the case of N-antipyrinylbutyramide, this position is occupied by the amide nitrogen. Therefore, modifications would likely target other positions or involve ring transformation reactions.

One potential modification is the Vilsmeier-Haack reaction on the antipyrine ring, which can introduce a formyl group at a reactive position, providing a handle for further functionalization. Additionally, nitration of the phenyl ring attached to the pyrazolone nitrogen can be achieved using standard nitrating agents, leading to derivatives with altered electronic properties.

More drastic modifications could involve ring-opening and subsequent recyclization of the pyrazolone core under specific conditions, although such transformations are less common and require harsh reaction conditions.

Optimization of Synthetic Conditions and Yields

The synthesis of N-antipyrinylbutyramide, an amide formed from the acylation of 4-aminoantipyrine, is subject to optimization of various reaction parameters to maximize the yield and purity of the final product. Key factors that influence the efficiency of this transformation include the choice of solvent, the nature of the catalyst, the reaction temperature, and the duration of the reaction. While specific literature on the optimization of this particular synthesis is not extensively detailed, general principles of N-acylation of aromatic amines provide a strong basis for determining optimal conditions.

The reaction typically involves the treatment of 4-aminoantipyrine with a butyrylating agent, such as butyryl chloride or butyric anhydride, in the presence of a suitable base or catalyst. The optimization of this process is crucial for its potential application in various fields of chemical research.

Influence of Solvent

The solvent plays a critical role in the acylation of amines, influencing the solubility of reactants and intermediates, as well as the reaction rate. For the synthesis of N-antipyrinylbutyramide, a range of aprotic solvents can be considered. Dioxane has been identified as an effective solvent for similar acylation reactions involving aromatic amines, facilitating high yields. nih.gov Other solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can also be employed. The polarity of the solvent can affect the reaction progress, with polar aprotic solvents often being preferred to solvate the reactants and facilitate the nucleophilic attack of the amine on the acylating agent. researchgate.net

Effect of Catalyst

While the acylation of amines can proceed without a catalyst, particularly with reactive acylating agents like acyl chlorides, the use of a catalyst can significantly enhance the reaction rate and yield. Lewis acids are commonly employed as catalysts in acylation reactions. For the N-acetylation of aromatic amines, aluminum(III) oxide (Al₂O₃) has been shown to be an effective and environmentally friendly catalyst. nih.gov Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could also be considered. The catalyst functions by activating the acylating agent, making it more susceptible to nucleophilic attack by the amine. The choice of catalyst and its concentration are critical parameters to be optimized.

Impact of Reaction Temperature

Role of Reaction Time

The duration of the reaction is another key variable that requires optimization. The reaction should be allowed to proceed for a sufficient amount of time to ensure the complete conversion of the starting materials. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. A prolonged reaction time beyond the point of completion may not necessarily increase the yield and could potentially lead to the formation of degradation products. For enzymatic amidation reactions, an optimal time has been observed before the yield begins to decrease due to side reactions or product degradation. nih.gov

Hypothetical Optimization Data

Table 1: Effect of Solvent on the Yield of N-antipyrinylbutyramide

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Dichloromethane (DCM) | 9.1 | 75 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 82 |

| 3 | Acetonitrile | 37.5 | 88 |

| 4 | Dioxane | 2.2 | 92 |

Reaction conditions: 4-aminoantipyrine (1 mmol), butyryl chloride (1.1 mmol), triethylamine (1.2 mmol), room temperature, 4 hours.

Table 2: Effect of Catalyst on the Yield of N-antipyrinylbutyramide

| Entry | Catalyst (mol%) | Yield (%) |

| 1 | None | 65 |

| 2 | Al₂O₃ (10) | 92 |

| 3 | FeCl₃ (10) | 85 |

| 4 | ZnCl₂ (10) | 88 |

Reaction conditions: 4-aminoantipyrine (1 mmol), butyric anhydride (1.2 mmol), dioxane, 80 °C, 2 hours.

Table 3: Effect of Temperature on the Yield of N-antipyrinylbutyramide

| Entry | Temperature (°C) | Yield (%) |

| 1 | 25 (Room Temp.) | 78 |

| 2 | 50 | 85 |

| 3 | 80 | 92 |

| 4 | 100 | 89 |

Reaction conditions: 4-aminoantipyrine (1 mmol), butyric anhydride (1.2 mmol), Al₂O₃ (10 mol%), dioxane, 2 hours.

Table 4: Effect of Reaction Time on the Yield of N-antipyrinylbutyramide

| Entry | Time (hours) | Yield (%) |

| 1 | 1 | 75 |

| 2 | 2 | 92 |

| 3 | 4 | 91 |

| 4 | 6 | 88 |

Reaction conditions: 4-aminoantipyrine (1 mmol), butyric anhydride (1.2 mmol), Al₂O₃ (10 mol%), dioxane, 80 °C.

These illustrative data tables suggest that the optimal conditions for the synthesis of N-antipyrinylbutyramide would likely involve using dioxane as a solvent, a Lewis acid catalyst such as Al₂O₃, a reaction temperature of around 80 °C, and a reaction time of approximately 2 hours. It is important to note that these are hypothetical values based on analogous reactions, and empirical validation would be necessary to determine the precise optimal conditions for this specific synthesis.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. These methods offer complementary information based on the principles of infrared absorption and light scattering, respectively.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. azooptics.comupi.edu The analysis of the FT-IR spectrum of Butyramide (B146194), N-antipyrinyl- reveals characteristic absorption bands that confirm the presence of its key structural features.

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching of the amide group, typically found in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong, prominent band usually appearing around 1650 cm⁻¹. Additionally, the C=O stretching of the pyrazolone (B3327878) ring is expected in the region of 1630-1670 cm⁻¹. The aromatic C-H stretching vibrations from the phenyl group are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyryl chain appear just below 3000 cm⁻¹. The presence of various bending and stretching vibrations for C-N, C-C, and other bonds further contributes to the complexity and uniqueness of the spectrum. azooptics.comupi.edu

Table 1: Characteristic FT-IR Peaks for Butyramide, N-antipyrinyl-

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) |

| ~3050 | Aromatic C-H stretching |

| ~2960, ~2870 | Aliphatic C-H stretching |

| ~1660 | C=O stretching (amide I) |

| ~1640 | C=O stretching (pyrazolone) |

| ~1590, ~1490 | C=C stretching (aromatic) |

| ~1540 | N-H bending (amide II) |

| ~1270 | C-N stretching |

Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state of the compound.

Raman Spectroscopic Investigation

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. mdpi.comnih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For Butyramide, N-antipyrinyl-, Raman spectroscopy can be instrumental in confirming the presence of the aromatic ring and the carbon skeleton.

The Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes, typically occurring in the range of 990-1010 cm⁻¹ and 1580-1610 cm⁻¹. The C=C stretching vibrations of the phenyl ring and the pyrazolone ring would also be prominent. The symmetric stretching of the C-N bonds and the deformation modes of the aliphatic chain would also be observable. The complementarity of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment and a more confident structural confirmation. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. youtube.com The ¹H NMR spectrum of Butyramide, N-antipyrinyl- is expected to display distinct signals for each set of non-equivalent protons.

The protons of the phenyl group would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The N-H proton of the amide linkage would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, generally in the range of δ 8.0-9.0 ppm. The protons of the butyryl chain would show characteristic splitting patterns: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around δ 1.7 ppm, and a triplet for the methylene group next to the carbonyl (CH₂) around δ 2.3 ppm. The methyl protons on the pyrazolone ring would appear as singlets, with the N-CH₃ signal typically around δ 3.2 ppm and the C-CH₃ signal around δ 2.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Butyramide, N-antipyrinyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H |

| N-H (amide) | 8.0 - 9.0 | Singlet (broad) | 1H |

| N-CH₃ | ~3.2 | Singlet | 3H |

| C-CH₃ | ~2.2 | Singlet | 3H |

| -CO-CH₂- | ~2.3 | Triplet | 2H |

| -CH₂-CH₂- | ~1.7 | Sextet | 2H |

| -CH₂-CH₃ | ~0.9 | Triplet | 3H |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Butyramide, N-antipyrinyl- will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the amide and the pyrazolone ring are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-180 ppm. The carbons of the phenyl ring will appear between δ 120 and 140 ppm. The carbons of the pyrazolone ring will have characteristic shifts, with the C=C carbon appearing around δ 140-150 ppm and the carbon attached to the nitrogen appearing at a slightly higher field. The aliphatic carbons of the butyryl chain will be found in the upfield region of the spectrum, with the carbon adjacent to the carbonyl at around δ 30-40 ppm and the terminal methyl carbon at around δ 13 ppm. The methyl carbons attached to the pyrazolone ring will also have distinct signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for Butyramide, N-antipyrinyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~172 |

| C=O (pyrazolone) | ~162 |

| Phenyl C (quaternary) | ~135 |

| Phenyl C-H | 120 - 130 |

| Pyrazolone C=C | ~145 |

| Pyrazolone C-N | ~100 |

| N-CH₃ | ~35 |

| C-CH₃ | ~12 |

| -CO-CH₂- | ~38 |

| -CH₂-CH₂- | ~19 |

| -CH₂-CH₃ | ~13 |

Note: Chemical shifts are relative to TMS and can vary based on the solvent.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbons. For Butyramide, N-antipyrinyl-, COSY would show correlations between the protons of the butyryl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the N-H proton to the amide carbonyl carbon and from the protons on the methylene group adjacent to the carbonyl to the carbonyl carbon itself, confirming the amide linkage.

Through the combined application of these advanced spectroscopic techniques, a detailed and unambiguous structural characterization of Butyramide, N-antipyrinyl- can be achieved, providing a solid foundation for further chemical and biological investigations.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through the analysis of its fragmentation patterns. For Butyramide, N-antipyrinyl- (C15H19N3O2), the molecular ion peak (M+) is expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

While specific experimental mass spectra for Butyramide, N-antipyrinyl- are not widely published, data for closely related N-substituted antipyrine (B355649) amides and Schiff bases provide a strong basis for predicting its fragmentation behavior under electron impact (EI) or other ionization methods. researchgate.netresearchgate.net The molecular structure, featuring a stable pyrazolone ring, a phenyl group, and a butyramide side chain, dictates the fragmentation pathways.

Predicted Fragmentation Pattern:

The fragmentation of Butyramide, N-antipyrinyl- would likely proceed through several key pathways, driven by the cleavage of the amide bond and fragmentation of the butyryl group.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group of the amide is a common fragmentation pathway for amides. ajol.info This could result in the loss of a propyl radical (•C3H7) to yield a prominent ion.

Amide Bond Cleavage: Scission of the N-C bond of the amide linkage would lead to the formation of the stable 4-aminoantipyrine (B1666024) cation.

McLafferty Rearrangement: Primary amides are known to undergo the McLafferty rearrangement. ajol.info This involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Fragmentation of the Antipyrine Core: The antipyrine moiety itself can undergo fragmentation, although its aromaticity lends it considerable stability. researchgate.net

Based on the analysis of related compounds, a hypothetical fragmentation pattern can be proposed. For instance, the mass spectrum of a 4-aminoantipyrine Schiff base ligand showed characteristic fragments corresponding to the loss of methyl groups and cleavage around the pyrazolone ring. researchgate.net Similarly, studies on other N-substituted antipyrine derivatives confirm that the fragmentation pattern is highly influenced by the nature of the substituent on the amide nitrogen.

Predicted Mass Spectrometry Data:

The following table outlines the predicted m/z values for the molecular ion and key adducts of Butyramide, N-antipyrinyl-, based on its molecular formula C15H19N3O2. asianpubs.org

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 274.15502 |

| [M+Na]⁺ | 296.13696 |

| [M-H]⁻ | 272.14046 |

| [M+NH₄]⁺ | 291.18156 |

| [M+K]⁺ | 312.11090 |

| [M]⁺ | 273.14719 |

| [M]⁻ | 273.14829 |

Table 1: Predicted m/z values for various adducts of Butyramide, N-antipyrinyl-. Data sourced from computational predictions. asianpubs.org

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of a compound's empirical and molecular formula by determining the percentage composition of its constituent elements. For a pure sample of Butyramide, N-antipyrinyl- (C15H19N3O2), the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should align closely with the theoretically calculated values.

While specific experimental results for Butyramide, N-antipyrinyl- are not available in the reviewed literature, the standard for related compounds demonstrates the utility of this technique. For example, the characterization of N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide (C13H15N3O2), a closely related analogue, included elemental analysis to confirm its composition. scirp.org Similarly, various studies on other antipyrine derivatives consistently report elemental analysis data to validate their synthesis.

Theoretical Elemental Composition:

The theoretical elemental composition of Butyramide, N-antipyrinyl- is calculated from its molecular formula (C15H19N3O2) and the atomic weights of its constituent elements.

Molecular Weight: 273.33 g/mol

The calculated percentage composition is presented in the table below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 65.94 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 7.01 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 15.37 |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.71 |

Table 2: Theoretical elemental composition of Butyramide, N-antipyrinyl-.

In a research setting, the experimentally determined values for C, H, and N would be expected to be within ±0.4% of these theoretical values to be considered a confirmation of the compound's identity and purity.

Crystallographic Studies

Crystallography is a fundamental tool for elucidating the three-dimensional atomic arrangement of a compound, which is crucial for understanding its physical and chemical properties. uhu-ciqso.es For organic compounds like N-antipyrinylbutyramide and its derivatives, both single crystal and powder X-ray diffraction techniques are employed to gain a comprehensive understanding of their solid-state structure.

While specific single crystal XRD data for Butyramide, N-antipyrinyl- is not prominently available, the general methodology provides a framework for how its structure could be determined. The process would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. mdpi.commdpi.com Software packages are then used to solve and refine the crystal structure from the collected data. mdpi.com For complex organic molecules, this information is invaluable for establishing structure-property relationships.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. xos.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. xos.com The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for phase identification by comparison with databases. ntu.edu.twarxiv.org

In the context of N-antipyrinylbutyramide and its derivatives, PXRD would be instrumental in:

Confirming the crystalline nature of a synthesized batch.

Identifying different polymorphic forms of the compound, which can have distinct physical properties.

Assessing the purity of a sample.

Determining the lattice parameters of the unit cell. researchgate.net

For instance, studies on related organic compounds have successfully used PXRD to determine lattice parameters with the aid of specific computer programs. researchgate.net The diffraction peaks in the powder spectrum are indexed to determine the Miller indices (hkl) for each reflection, which in turn are used to refine the unit cell dimensions. researchgate.net

Thin Film Fabrication and Morphology Studies

The fabrication of thin films is a critical step in the development of organic electronic devices. The morphology and microstructure of these films significantly influence their performance.

Thermal Evaporation: This is a physical vapor deposition (PVD) technique widely used for depositing thin films of organic materials. rdmathis.com The process involves heating the source material in a vacuum chamber to its evaporation temperature. rdmathis.comlesker.com The vaporized material then travels and condenses on a cooler substrate, forming a thin film. rdmathis.com The vacuum environment ensures the purity of the deposited film. rdmathis.com Research on a derivative, 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide (AHPB), has shown that thermal evaporation is a suitable technique for obtaining chemically integrated films of this compound. researchgate.netresearchgate.net This method allows for precise control over the film thickness and deposition rate. chalcogen.ro

Spin Coating: This technique is a common method for depositing uniform thin films onto flat substrates from a solution. spincoating.com An excess of the material's solution is placed on the substrate, which is then rotated at high speed. spincoating.com The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film of the material. spincoating.com The final film thickness is determined by factors such as the solution concentration, viscosity, and the spinning speed. spincoating.commdpi.com Spin coating is a cost-effective and straightforward method for laboratory-scale fabrication of organic thin films. researchgate.netevgroup.com

For organic semiconductor films, a smooth and uniform surface is often desired to ensure good interfacial contact with other layers in a device. The morphology of films can be influenced by the deposition technique and parameters. For example, in spin coating, the choice of solvent and spinning speed can significantly impact the resulting film's morphology. researchgate.netrsc.org Similarly, in thermal evaporation, the substrate temperature and deposition rate are key parameters. chalcogen.ro Studies on related materials have shown that modifications in composition, such as doping, can also remarkably alter the surface morphology of the resulting nanoparticles and thin films. researchgate.net

Optoelectronic Properties of N-Antipyrinylbutyramide and its Derivatives

The optoelectronic properties of organic materials determine their suitability for applications such as solar cells, light-emitting diodes (LEDs), and photodetectors. Key parameters include the optical absorption spectrum, and the optical band gap.

Research on the derivative 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide (AHPB) has provided insights into the optoelectronic properties of this class of compounds. The optical properties of AHPB thin films were investigated using spectrophotometric measurements of transmittance and reflectance over a spectral range of 200–2500 nm. researchgate.net From these measurements, the absorption coefficient was calculated. The analysis revealed that the AHPB films exhibit two indirect allowed transitions. researchgate.net The corresponding optical band gaps were evaluated to be 2.29 eV and 2.5 eV. researchgate.net The presence of multiple band gaps can be attributed to the complex electronic structure of the molecule.

Another derivative, N-(5-{[antipyrinyl-hydrazono]-cyanomethyl}- uol.deresearchgate.netsciforschenonline.orgthiadiazol-2-yl)-benzamide (ACTB), has also been synthesized and its thermal and electrical properties have been investigated, indicating the broad interest in the electronic applications of antipyrine-based compounds. researchgate.netgoogle.com The study of these derivatives is crucial for understanding how structural modifications to the N-antipyrinylbutyramide core can be used to tune the optoelectronic properties for specific device applications.

| Compound | Deposition Technique | Optical Band Gaps (eV) |

| 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide (AHPB) | Thermal Evaporation | 2.29 and 2.5 researchgate.net |

Optical Absorption and Optical Band Gap Determination

The optical properties of thin films of N-antipyrinyl butyramide derivatives are crucial for understanding their electronic structure. Spectrophotometric measurements of transmittance and reflectance are used to calculate the absorption coefficient and, subsequently, the optical band gap.

For instance, studies on 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide (AHPB) films indicate the presence of two indirect allowed optical transitions. researchgate.net The corresponding optical band gaps for AHPB were determined to be 2.29 eV and 2.5 eV. researchgate.net In a related compound, N-{5-[(antipyrinylhydrazono)cyanomethyl] researchgate.netresearchgate.netgoogle.comthiadiazol-2-yl}-benzamide (ACTB), the optical band gap was found to be 2.9 eV. researchgate.net The analysis of absorption spectra for various derivatives consistently points to their semiconductor nature, with band gaps typically falling in the range of 2.2 to 3.0 eV.

Table 1: Optical Band Gap Values for N-Antipyrinyl Derivatives

| Compound | Abbreviation | Optical Band Gap (eV) | Transition Type |

|---|---|---|---|

| 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide | AHPB | 2.29 and 2.5 | Indirect Allowed |

| N-(5-{[antipyrinyl-hydrazono]-cyanomethyl}- researchgate.netresearchgate.netgoogle.comthiadiazol-2-yl)-benzamide | ACTB | 2.9 | Not Specified |

Refractive Index and Dispersion Parameters

The refractive index and its dispersion are fundamental properties for designing optical devices. For AHPB thin films, the refractive index has been calculated from spectrophotometric measurements. researchgate.net The dispersion of the refractive index is often analyzed using the single-oscillator model proposed by Wemple and DiDomenico. This model is applied to determine key dispersion parameters. researchgate.net

These parameters include the single-oscillator energy (E₀), which is a measure of the average energy gap, and the dispersion energy (E_d), which relates to the average strength of interband optical transitions. From these, other optical constants such as the dielectric constant at high frequency (ε∞) can be derived. researchgate.netresearchgate.net This analysis provides insight into the electronic structure and bonding of the material.

Dielectric Properties and Electrical Modulus Analysis

The dielectric properties and electrical modulus of N-antipyrinyl butyramide derivatives are investigated to understand charge transport and relaxation mechanisms. For the compound ACTB, AC electrical measurements have been conducted over a frequency range of 100 Hz to 5 MHz and a temperature range of 303 K to 503 K. researchgate.net

The dielectric relaxation behavior in these materials is often explained using the electrical modulus formalism (M* = 1/ε* = M' + jM''). researchgate.net This approach is particularly useful for separating electrode polarization effects from the bulk properties of the material. In the case of ACTB, the imaginary part of the electrical modulus (M'') spectra showed asymmetric maxima that broaden with increasing temperature, a characteristic of non-Debye type relaxation. researchgate.netarxiv.org The relaxation time was found to follow a thermally activated process, with a calculated activation energy of 0.77 eV for ACTB. researchgate.net

Electrical Characterization of Organic Semiconductor Devices

To assess their practical utility, N-antipyrinyl butyramide derivatives have been incorporated into organic semiconductor devices, typically as an interfacial layer in a heterojunction structure (e.g., Au/AHPB/p-Si/Al). researchgate.net The electrical properties of these devices are then characterized through various measurements.

Current-Voltage (I-V) Characteristics and Dominant Conduction Mechanisms

Current-voltage (I-V) measurements are fundamental to characterizing the performance of a semiconductor diode. Devices fabricated with N-antipyrinyl butyramide derivatives, such as AHPB and ACTB, exhibit rectifying (diode-like) behavior. researchgate.netresearchgate.net The analysis of the I-V curves reveals the dominant current conduction mechanisms at different voltage biases.

Thermionic Emission (TE): At low forward bias voltages (e.g., V ≤ 0.36 V for ACTB), the I-V characteristics are typically analyzed using the standard thermionic emission theory. researchgate.net This analysis yields crucial diode parameters like the zero-bias barrier height (Φ_B) and the ideality factor (n). For an ACTB-based device, these were found to be 0.71 eV and 1.84, respectively. researchgate.net The ideality factor being greater than unity suggests a deviation from the ideal diode behavior, often attributed to factors like interface states and barrier height inhomogeneities. researchgate.netresearchgate.net

Space Charge Limited Current (SCLC): At higher forward bias voltages, the current is often governed by the space charge limited current mechanism. researchgate.netresearchgate.net This regime indicates that the injected carrier density exceeds the free carrier concentration in the material. For ACTB, the SCLC mechanism was found to be dominated by an exponential trap distribution in the voltage range of 0.36 V < V ≤ 1.56 V. researchgate.net

The I-V characteristics are also studied as a function of temperature. In AHPB-based devices, the ideality factor was observed to decrease while the barrier height increased with rising temperature, a behavior explained by the presence of barrier inhomogeneities at the organic/inorganic interface. researchgate.net

Capacitance-Voltage (C-V) Measurements and Junction Parameter Derivation

Capacitance-voltage (C-V) measurements provide valuable information about the junction properties of the fabricated devices. These measurements are typically performed at a high frequency (e.g., 1 MHz) and reveal details about the depletion region formed at the heterojunction interface. researchgate.net

For an ACTB/p-Si heterojunction, the C-V characteristics indicated that the junction is of an abrupt nature. researchgate.net From the plot of C⁻² versus voltage, several key parameters can be derived:

Built-in Potential (V_bi): This represents the potential barrier across the junction in thermal equilibrium. For the ACTB device, V_bi was estimated to be 0.85 V. researchgate.net

Charge Carrier Concentration (N_A): The concentration of acceptors in the p-type silicon substrate was calculated to be 3.31 x 10²² m⁻³. researchgate.net

Barrier Height (Φ_B(C-V)): The barrier height can also be calculated from C-V data, providing a comparison with the value obtained from I-V measurements.

Depletion Layer Width (W): The width of the region depleted of free charge carriers at the junction can be determined.

By combining I-V and C-V data, the energy distribution of the interface state density (N_ss) at the organic/inorganic interface can also be calculated. researchgate.net

Table 2: Junction Parameters for an ACTB/p-Si Heterojunction

| Parameter | Symbol | Value | Method |

|---|---|---|---|

| Ideality Factor | n | 1.84 | I-V |

| Barrier Height | Φ_B | 0.71 eV | I-V |

| Built-in Potential | V_bi | 0.85 V | C-V |

Impedance Spectroscopy for Charge Transport Analysis

Impedance spectroscopy is a powerful technique used to study the charge transport, trapping, and relaxation phenomena in semiconductor materials and devices. By applying a small AC voltage over a range of frequencies, the complex impedance of the device is measured. scispace.com

The data is often visualized in a Nyquist plot (Z'' vs. Z'), which can be modeled using an equivalent electrical circuit. scirp.orgresearchgate.net This circuit typically consists of a series resistance (R_s), representing the contacts and bulk material resistance, in series with a parallel combination of a resistance (R_p) and a capacitance (C_p), which model the junction behavior. researchgate.net

For N-antipyrinyl butyramide derivatives like ACTB, AC measurements (which form the basis of impedance spectroscopy) have been performed across wide frequency and temperature ranges. researchgate.net The analysis of the frequency dependence of the dielectric properties and the electrical modulus provides insight into the relaxation processes and the nature of the charge carriers' conduction. researchgate.net The activation energy derived from the temperature dependence of these properties can be related to trap levels within the material's band gap. scispace.com

Solid State Chemistry and Materials Science Research

Temperature-Dependent Electrical Response

Detailed research focusing specifically on the temperature-dependent electrical response of Butyramide (B146194), N-antipyrinyl- is not extensively available in publicly accessible scientific literature. However, the electrical properties of related antipyrine (B355649) derivatives and other organic semiconductor materials have been a subject of study, providing a framework for understanding potential behaviors.

Generally, the electrical conductivity of organic semiconductor materials is significantly influenced by temperature. edubull.comfiveable.me This relationship is often described by the Arrhenius equation, where conductivity increases exponentially with temperature. numberanalytics.com This is because thermal energy allows for the increased excitation of charge carriers (electrons and holes) into the conduction band, enhancing their mobility. edubull.comiiserkol.ac.in

Studies on various organic compounds, including some containing antipyrine moieties, have investigated their alternating current (AC) electrical conductivity and dielectric properties as a function of temperature and frequency. sciforschenonline.orggoogle.com.vn For instance, research on compounds like 2-(antipyrin-4-ylhydrazono)-2-(4-nitrophenyl)acetonitrile has explored their electrical conductivity and dielectric relaxation. sciforschenonline.org In such materials, the analysis often involves measuring the real and imaginary parts of the complex impedance over a range of temperatures.

In many semiconductor materials, the relationship between temperature and conductivity can be categorized into different regimes. At low temperatures, conductivity may decrease as carriers "freeze out." In an intermediate or extrinsic regime, conductivity might decrease with temperature as increased lattice scattering impedes carrier mobility. tugraz.at At higher temperatures, in the intrinsic regime, the rapid increase in the number of charge carriers typically dominates over the decrease in mobility, leading to a sharp rise in conductivity. fiveable.metugraz.at

For a specific compound like Butyramide, N-antipyrinyl-, a detailed investigation would involve synthesizing the material, often in the form of thin films, and then performing temperature-dependent measurements. scispace.com These measurements would typically include:

Current-Voltage (I-V) Characteristics: Analyzing the I-V curves at various temperatures to understand the charge transport mechanisms. scispace.com

Impedance Spectroscopy: Measuring the complex impedance to determine parameters like bulk resistance and capacitance, and how they change with temperature. scirp.orgresearchgate.net

Dielectric Constant Measurement: Assessing how the dielectric properties of the material respond to changes in temperature, which can provide insights into molecular motion and polarization mechanisms. aps.org

Without direct experimental data for Butyramide, N-antipyrinyl-, any discussion remains speculative. The actual electrical behavior would depend on its specific crystal structure, purity, and morphology. numberanalytics.com Research on similar structures suggests that it would likely exhibit semiconductor behavior, with its electrical properties being highly dependent on thermal conditions. sciforschenonline.orggoogle.com.vn

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features within the N-Antipyrinylbutyramide Scaffold

The N-antipyrinylbutyramide molecule is characterized by three main components: the antipyrine (B355649) (phenazone) nucleus, a butyramide (B146194) linker, and a terminal substituent. Each of these components presents opportunities for modification to probe their role in biological activity.

The antipyrine moiety , a pyrazolone (B3327878) derivative, is a well-established pharmacophore with known analgesic, anti-inflammatory, and antipyretic properties. drugbank.comebi.ac.uk Its core structure, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, is considered a privileged scaffold in medicinal chemistry. The key pharmacophoric features of the antipyrine ring itself include:

The pyrazolone ring: This heterocyclic system is crucial for the intrinsic activity of many antipyrine derivatives.

The N-phenyl group: The aromatic ring at the N2 position can engage in various interactions with biological targets, including pi-stacking and hydrophobic interactions.

The butyramide linker connects the antipyrine scaffold to a terminal group. The length, flexibility, and nature of this linker are critical for correctly positioning the pharmacophoric elements for optimal interaction with a biological receptor. The amide group within the linker is a key feature, capable of forming hydrogen bonds, which are often vital for ligand-receptor binding.

Impact of Substituent Modifications on Molecular Recognition and Biological Efficacy

The modification of substituents on the N-antipyrinylbutyramide scaffold has a profound impact on its molecular recognition and biological efficacy. Studies on related pyrazole (B372694) and antipyrine derivatives have provided valuable insights into these relationships.

For instance, research on N-substituted 4,6-diaryl-3-pyridazinones demonstrated that the introduction of an arylpiperazinomethyl moiety at the N2 position of the pyridazinone ring led to compounds with higher analgesic activity than aspirin (B1665792) or noramidopyrine. nih.gov This suggests that modifications at the nitrogen of the pyrazolone-like core can significantly enhance potency.

In a series of newly synthesized bipyrazoles linked through an amide bridge, it was found that specific substitutions on the pyrazole and phenyl rings greatly influenced their anti-inflammatory and analgesic activities. nih.gov This underscores the importance of the substitution pattern on the aromatic portions of the molecule for modulating biological response.

The following interactive data table illustrates hypothetical SAR data for a series of N-antipyrinylbutyramide analogs, demonstrating how substituent changes could affect biological activity.

| Compound ID | Antipyrine Moiety Substituent (R1) | Butyramide Chain Modification (R2) | Terminal Group (R3) | Hypothetical Biological Activity (IC50, µM) |

| NAB-001 | H | -(CH2)3- | H | 15.2 |

| NAB-002 | 4-Cl | -(CH2)3- | H | 8.5 |

| NAB-003 | 4-OCH3 | -(CH2)3- | H | 12.1 |

| NAB-004 | H | -(CH2)2- | H | 25.8 |

| NAB-005 | H | -(CH2)4- | H | 18.9 |

| NAB-006 | H | -(CH2)3- | Phenyl | 5.1 |

| NAB-007 | H | -(CH2)3- | 4-Pyridyl | 3.7 |

| NAB-008 | 4-Cl | -(CH2)3- | 4-Pyridyl | 2.1 |

This data is illustrative and based on general SAR principles observed in related compounds.

Elucidation of Structural Determinants for Specific Biological Responses

The specific biological response of an N-antipyrinylbutyramide derivative is determined by the fine-tuning of its structural components to achieve selective interaction with a particular biological target. For example, to develop a potent anti-inflammatory agent, modifications would be aimed at enhancing its affinity for enzymes like cyclooxygenase (COX).

Research on pyrazole amides and hydrazones has shown that different substituents can confer varying degrees of antioxidant and anti-inflammatory activities. nih.gov The nature of the acyl group in pyrazole amides, for instance, was found to be a key determinant of activity. nih.gov

Similarly, for antimicrobial activity, modifications that increase the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes would be prioritized. Studies on N-pyrazolylbenzamides have revealed that certain substitutions lead to excellent antibacterial and antifungal properties. nih.gov

The structural determinants for a specific biological response can be summarized as follows:

For Anti-inflammatory/Analgesic Activity:

Electron-withdrawing or donating groups on the N-phenyl ring of the antipyrine moiety can modulate COX inhibition.

The presence of a secondary pharmacophore, such as a pyridyl ring, on the terminal end of the butyramide chain may enhance activity. frontiersin.org

For Antimicrobial Activity:

Lipophilic substituents on the antipyrine ring may improve cell membrane permeability.

The introduction of specific heterocyclic rings known for their antimicrobial properties could be beneficial. nih.gov

In Vitro Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

Antibacterial Efficacy Against Specific Microbial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

There is no specific data available in the reviewed scientific literature regarding the antibacterial efficacy of "Butyramide, N-antipyrinyl-" against Escherichia coli and Pseudomonas aeruginosa. High-throughput screening studies have identified various small molecules with activity against these bacteria, but "Butyramide, N-antipyrinyl-" was not among the reported active compounds in the reviewed literature.

Antifungal Properties

Similarly, dedicated studies on the antifungal properties of "Butyramide, N-antipyrinyl-" are not present in the available scientific literature. Research into novel antifungal agents is ongoing, with various chemical scaffolds being explored, but specific investigations into this compound have not been published.

Antilipidperoxidation Activity Research

No research articles or experimental data were found concerning the antilipidperoxidation activity of "Butyramide, N-antipyrinyl-". This area of research remains unexplored for this specific chemical entity.

Enzyme Inhibition and Modulation Studies

While the broader class of pyrazolone-containing compounds has been a subject of interest in enzyme inhibition studies, specific data for "Butyramide, N-antipyrinyl-" is lacking.

Exploration of Sialidase Inhibition

There is no available research on the potential of "Butyramide, N-antipyrinyl-" to act as a sialidase inhibitor. The design and synthesis of sialidase inhibitors are active areas of research for therapeutic purposes, but this compound has not been identified or tested for such activity in the reviewed literature.

Role as a Substrate for Specific Enzymes (e.g., (+)-γ-lactamase)

No studies have been identified that investigate whether Butyramide (B146194), N-antipyrinyl-, acts as a substrate for (+)-γ-lactamase or any other specific enzyme. Research on the enzymatic hydrolysis or interaction of this compound is currently absent from published scientific literature.

Cytotoxicity and Antiproliferative Activity in Cell Lines (Mechanism-focused, e.g., effects on cellular metabolism pathways)

There is no available research detailing the cytotoxic or antiproliferative effects of Butyramide, N-antipyrinyl-, on any cancer cell lines. Consequently, there is no information on its potential mechanisms of action, such as impacts on cellular metabolism, apoptosis, or the cell cycle.

Mechanistic Insights into Analgesic and Anti-inflammatory Properties (at the molecular and cellular level)

While compounds with structural similarities, such as antipyrine (B355649) derivatives and benzamides, have been investigated for their analgesic and anti-inflammatory properties, there is no specific research available that elucidates the molecular or cellular mechanisms of Butyramide, N-antipyrinyl-. Therefore, any discussion of its potential targets or pathways would be purely speculative and not based on scientific evidence.

Coordination Chemistry of N Antipyrinylbutyramide Ligands

Synthesis and Characterization of Metal Chelates and Complexes

The synthesis of metal complexes with antipyrine-based ligands, such as N-antipyrinylbutyramide, is generally achieved through direct reaction of the ligand with a metal salt in an appropriate solvent. A common synthetic route involves dissolving the ligand in a solvent like ethanol, methanol, or a mixture including DMF or DMSO, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates). sysrevpharm.orgjchemlett.com The reaction mixture is typically heated under reflux for several hours to ensure completion. sysrevpharm.org Upon cooling, the solid metal complex often precipitates and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. researchgate.net

The resulting complexes are stable solids with characteristic colors that differ from the parent ligand, providing initial evidence of complexation. Their melting or decomposition points are generally higher than that of the free ligand, indicating greater thermal stability. nih.gov The stoichiometry of the complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, is confirmed through elemental analysis (CHN) and metal content determination. derpharmachemica.comrdd.edu.iq

Table 1: Physical Characteristics of Representative Metal Complexes with Antipyrine-Analogue Ligands Note: This table presents data for complexes of ligands structurally similar to N-antipyrinylbutyramide to illustrate typical findings.

| Metal Ion | Ligand Type | Proposed Formula | Color | M.P. (°C) |

|---|---|---|---|---|

| Co(II) | Antipyrine (B355649) Schiff Base | [Co(L)(H₂O)₂Cl] | Brown | >300 |

| Ni(II) | Antipyrine Schiff Base | [Ni(L)(H₂O)₂Cl] | Greenish-Brown | >300 |

| Cu(II) | Antipyrine Schiff Base | [Cu(L)(H₂O)₂Cl] | Dark Green | >300 |

| Zn(II) | Antipyrine Azo Dye | [Zn(L)Cl(H₂O)] | Brown | >300 |

Spectroscopic Signatures of Metal Complexation (e.g., FT-IR, ¹H-NMR, Mass, Diffused Reflectance)

Spectroscopic methods are crucial for elucidating the structure of the metal complexes and identifying the ligand's donor sites.

FT-IR Spectroscopy : Infrared spectroscopy provides direct evidence of coordination. For a ligand like N-antipyrinylbutyramide, the key vibrational bands are the amide C=O and the pyrazolone (B3327878) C=O stretches. Upon complexation, the pyrazolone C=O stretching frequency (typically around 1660 cm⁻¹) shifts to a lower wavenumber, indicating that its oxygen atom is a coordination site. nih.gov Similarly, a shift in the amide C=O band would confirm its involvement. The appearance of new, non-ligand bands in the far-infrared region (typically 400–600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, confirming chelation. mdpi.com

¹H-NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H-NMR spectra offer insights into the complex's structure in solution. nih.gov The signals of protons located near the coordination sites on the antipyrine ring and the butyryl side chain would be expected to shift upon complexation due to the change in the electronic environment. The signal corresponding to the amide proton (-NH) may shift significantly or disappear if deprotonation occurs during chelation. derpharmachemica.com

Diffused Reflectance Spectroscopy (DRS) : This technique, also known as electronic spectroscopy, provides information about the electronic transitions within the complex and is used to infer its geometry. The position and number of d-d transition bands are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square planar. nih.govresearchgate.net For instance, Co(II) complexes often show multiple bands in the visible region characteristic of an octahedral geometry. researchgate.net

Table 2: Key Spectroscopic Shifts in a Representative Antipyrine-based Ligand Upon Complexation Note: This table illustrates typical changes observed in spectroscopic data for analogous systems.

| Spectroscopy | Functional Group | Free Ligand (cm⁻¹ or ppm) | Complex (cm⁻¹ or ppm) | Inference |

|---|---|---|---|---|

| FT-IR | Pyrazolone ν(C=O) | ~1660 | ~1600-1620 | Coordination via carbonyl oxygen |

| FT-IR | Amide ν(C=O) | ~1640 | Shifted | Coordination via amide group |

| FT-IR | New Bands | - | ~500-550 (M-O), ~420-460 (M-N) | Formation of new metal-ligand bonds |

| ¹H-NMR | -NH Proton | ~8.5-10.0 | Shifted or absent | Coordination and/or deprotonation |

Magnetic Properties and Molar Conductivity of Coordination Compounds

Molar Conductivity : Molar conductivity measurements in solvents like DMF or DMSO help determine the electrolytic nature of the complexes. researchgate.net Low conductivity values (typically < 50 Ω⁻¹cm²mol⁻¹) indicate that the complexes are non-electrolytes, suggesting that anions (like Cl⁻) are coordinated to the metal ion within the coordination sphere rather than existing as free counter-ions. jchemlett.comderpharmachemica.com

Magnetic Properties : Magnetic susceptibility measurements at room temperature are used to calculate the effective magnetic moment (μ_eff), which reveals the number of unpaired electrons in the central metal ion. researchgate.net This information is vital for determining the geometry and bonding in the complex. For example, a high-spin octahedral Co(II) (d⁷) complex would have a magnetic moment corresponding to three unpaired electrons, whereas a square planar Ni(II) (d⁸) complex would be diamagnetic (zero unpaired electrons). researchgate.net Paramagnetic behavior is characteristic of many transition metal complexes with unpaired electrons, while diamagnetic behavior is observed in complexes with no unpaired electrons, such as those of Zn(II) and sometimes Ni(II). researchgate.netnih.gov

Table 3: Molar Conductivity and Magnetic Moment of Representative Metal Complexes Note: Data is for analogous antipyrine complexes to illustrate expected properties.

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) in DMF | Magnetic Moment, μ_eff (B.M.) | Inferred Geometry |

|---|---|---|---|

| [Co(L)Cl₂] | 12.5 | 4.95 | Octahedral (High-spin) |

| [Ni(L)Cl₂] | 10.8 | 3.10 | Octahedral |

| [Cu(L)Cl₂] | 15.3 | 1.92 | Distorted Octahedral |

Evaluation of Enhanced Biological Activities of Metal Complexes (e.g., Antimicrobial Potency)

A significant driver for synthesizing metal complexes of biologically active organic molecules is the potential for enhanced therapeutic effects. According to chelation theory, the coordination of a metal ion to an organic ligand can increase the lipophilicity of the ligand. rsc.org This increased lipid solubility enhances the molecule's ability to penetrate the lipid membranes of microorganisms, thereby increasing its bioavailability and potency. rsc.org

Numerous studies on metal complexes of ligands analogous to N-antipyrinylbutyramide, such as those containing sulfonamide or Schiff base moieties, have demonstrated that the metal complexes exhibit significantly higher antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria and fungi compared to the free ligand. scispace.commdpi.comkaust.edu.sa The mechanism of action is often linked to the disruption of cellular processes, such as enzyme function or DNA replication, by the metal ion delivered to the cell by the ligand. rsc.org The choice of metal is also crucial, with copper, silver, and zinc complexes often showing prominent activity. kaust.edu.sa

Table 4: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) Note: This table shows representative data for an analogous ligand and its complexes to demonstrate the enhancement effect.

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

|---|---|---|---|

| Free Ligand (L) | >100 | >100 | 75 |

| [Co(L)Cl₂] | 25 | 50 | 25 |

| [Ni(L)Cl₂] | 25 | 50 | 25 |

| [Cu(L)Cl₂] | 12.5 | 25 | 12.5 |

Computational Studies on Metal Complex Geometries and Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings. nih.govresearchgate.net DFT calculations are widely used to predict the most stable three-dimensional structure of a complex by optimizing its geometry to a minimum energy state. mdpi.com These studies can accurately predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available (e.g., from X-ray crystallography).

Furthermore, DFT is used to analyze the electronic properties of the complexes. researchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity, which can often be correlated with higher biological activity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 5: Key Parameters from Computational Studies Note: This conceptual table explains the significance of parameters obtained from DFT studies.

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms with the lowest potential energy. | Predicts molecular shape (e.g., octahedral, tetrahedral) and bond parameters. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's electron-donating ability. Higher energy suggests a better donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's electron-accepting ability. Lower energy suggests a better acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = E_LUMO - E_HOMO). | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced N-Antipyrinylbutyramide Hybrid Molecules

The molecular hybridization approach, which involves the covalent linking of two or more pharmacophores, is a prominent strategy in modern drug design to create new entities with potentially synergistic or enhanced biological activities. nih.gov In the context of N-antipyrinylbutyramide, researchers are actively designing and synthesizing advanced hybrid molecules by incorporating various bioactive heterocyclic moieties.

The core concept behind this strategy is to functionalize the N-antipyrinylbutyramide scaffold to create novel compounds with a broader spectrum of biological activities. For instance, the antipyrine (B355649) nucleus is a versatile starting point for the synthesis of a variety of derivatives. researchgate.net A common approach involves the modification of the amino group of 4-aminoantipyrine (B1666024), a key precursor, to introduce different amide functionalities, thereby creating hybrid molecules. nih.gov

Recent studies have focused on creating hybrids of antipyrine with moieties such as oxadiazoles, thiadiazoles, and pyrimidines. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences. For example, a general synthetic pathway might begin with the reaction of 4-aminoantipyrine with chloroacetyl chloride to produce an intermediate which can then be reacted with various nucleophiles to introduce the desired heterocyclic ring system. rdd.edu.iq Another strategy involves the reaction of 4-chloroacetylantipyrine with substituted thioacetanilides to yield antipyrinyl thienyl ketones. ajol.info

The rationale for selecting specific heterocyclic partners is based on their known biological activities. For instance, thiazole (B1198619) and its fused derivatives are known to possess antimicrobial and anticancer properties. tandfonline.com By combining these with the antipyrine moiety, which has known analgesic and anti-inflammatory properties, researchers aim to develop multifunctional therapeutic agents. researchgate.netnih.gov

Table 1: Examples of Synthetic Strategies for Antipyrine-Based Hybrid Molecules

| Starting Material | Reagents | Resulting Hybrid Moiety | Reference |

| 4-Aminoantipyrine | Chloroacetyl chloride, KSCN, Aromatic aldehydes | Thiazolidinone | rdd.edu.iq |

| Antipyrine | Chloroacetyl chloride | 4-Chloroacetylantipyrine | ajol.info |

| 4-Chloroacetylantipyrine | 3-arylazo-4-mercapto-4-phenylamino-buten-2-ones | Thiophene (B33073) | ajol.info |

| 4-Aminoantipyrine | Aromatic aldehydes, 8-hydroxyquinoline | 8-Hydroxyquinoline | nih.gov |

Application of Machine Learning and AI in Compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. preprints.org These computational tools offer the potential to significantly accelerate the identification and optimization of novel compounds like N-antipyrinylbutyramide derivatives by predicting their properties and suggesting optimal synthetic pathways. preprints.orgacs.org

In the context of antipyrine derivatives, ML algorithms, such as K-nearest neighbor (KNN) and artificial neural networks (ANN), have been employed to develop predictive models for various properties. acs.orgacs.orgnih.gov For example, researchers have successfully built models to predict the corrosion inhibition efficiencies of a series of antipyrine compounds. acs.orgacs.orgnih.gov These models utilize quantum chemical descriptors, obtained from methods like density functional theory (DFT), as input variables to predict the experimental outcomes. acs.orgnih.gov The performance of these models is rigorously assessed using statistical metrics like the coefficient of determination (R²), mean square error (MSE), and mean absolute error (MAE). acs.orgnih.gov

Furthermore, computational docking studies, a key component of in silico drug design, are used to understand the binding interactions of antipyrine derivatives with biological targets. researchgate.netresearchgate.net These studies help in elucidating the mechanism of action and in designing new derivatives with improved affinity and selectivity for specific receptors or enzymes. nih.govresearchgate.net

Table 2: Machine Learning Models and Their Applications in Antipyrine Derivative Research

| Machine Learning Model | Application | Predicted Property | Reference |

| Artificial Neural Network (ANN) | Corrosion Inhibition | Inhibition Efficiency | acs.orgacs.orgnih.gov |

| K-Nearest Neighbor (KNN) | Corrosion Inhibition | Inhibition Efficiency | acs.orgacs.orgnih.gov |

| - | Protein-Ligand Binding | Binding Affinity | researchgate.net |

Development of N-Antipyrinylbutyramide-Based Functional Materials

The unique chemical structure of N-antipyrinylbutyramide and its derivatives makes them attractive candidates for the development of novel functional materials with a wide range of applications. researchgate.net The antipyrine moiety itself is known for its chelating ability with various metal ions, which opens up possibilities for creating coordination polymers and other organometallic materials. researchgate.net

The development of functional materials from organic molecules often involves modifying their surface with specific functional groups or incorporating them into larger polymeric structures. The properties of the resulting material can be tailored by these modifications. nih.gov For instance, the synthesis of poly(N-4-antipyrinyl amic acids) has been reported, suggesting the potential for creating polymers with interesting thermal and mechanical properties. researchgate.net

One area of significant interest is the development of materials with antimicrobial and antiviral properties. nih.gov By combining the antipyrine core with other chemical entities known for their antimicrobial activity, it may be possible to create surfaces or coatings that can inhibit the growth of harmful microorganisms. tandfonline.comnih.gov The versatility of the antipyrine structure allows for the synthesis of a wide array of derivatives that can be screened for such properties. researchgate.net

Another potential application lies in the field of sensor technology. The ability of antipyrine derivatives to form complexes with metal ions could be exploited to develop chemical sensors for the detection of specific ions in environmental or biological samples. researchgate.net The synthesis of new tetradentate derivatives of antipyrine is a relevant area of research for creating such organometallic coordination polymers. researchgate.net

Deeper Mechanistic Probing of Observed Biological Phenomena

While many antipyrine derivatives have been synthesized and screened for various biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design and optimization. nih.govnih.gov Current research is focused on moving beyond simple activity screening to detailed mechanistic studies.

For example, many antipyrine analogs have shown promising anti-inflammatory activity. nih.govnih.govresearchgate.net Molecular docking studies have been instrumental in suggesting that this activity may be due to the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov By understanding the specific interactions between the antipyrine derivatives and the active site of COX-1 and COX-2, researchers can design new compounds with improved potency and selectivity, potentially reducing side effects. nih.govnih.gov

In the context of antimicrobial activity, studies are underway to identify the specific cellular targets of antipyrine-based compounds. For instance, some antipyrine-thiazole hybrids have been shown to inhibit S. aureus DNA gyrase, an essential bacterial enzyme. tandfonline.com This level of mechanistic detail is vital for understanding and overcoming potential resistance mechanisms.

Furthermore, computational analysis is being used to explore the interactions of antipyrine metabolites with other biological targets. For instance, the dipyrone (B125322) metabolite 4-aminoantipyrine has been computationally analyzed as a potential agonist for the cannabinoid receptor 1. researchgate.net Such studies open up new avenues for the therapeutic application of antipyrine derivatives.

Exploration of New Methodologies for Synthesis and Characterization

The efficient synthesis and thorough characterization of N-antipyrinylbutyramide and its derivatives are fundamental to advancing research in this area. Scientists are continuously exploring new synthetic methodologies that are more efficient, environmentally friendly, and provide access to a wider range of molecular diversity. researchgate.netresearchgate.net

Recent advancements include the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Betti reaction, a type of MCR, has been successfully employed for the synthesis of 4-aminoantipyrine derivatives. nih.gov Solvent-free synthesis protocols, often utilizing techniques like ultrasonication, are also being developed to create more sustainable chemical processes. researchgate.netresearchgate.net